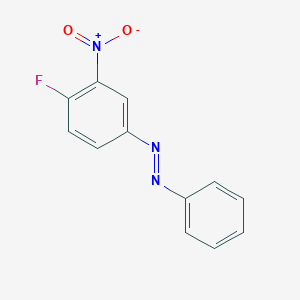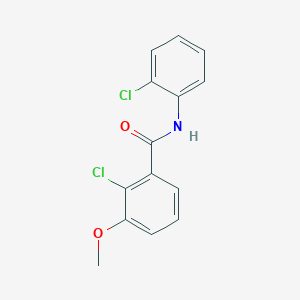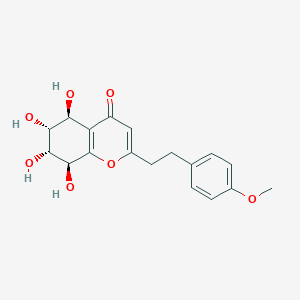
Delorazepam-D4 0.1 mg/ml in Methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delorazepam-D4 0.1 mg/ml in Methanol is a stable isotope-labeled compound used primarily in forensic and toxicological studies. It is a derivative of delorazepam, a benzodiazepine known for its anxiolytic, muscle relaxant, hypnotic, and anticonvulsant properties. The compound is dissolved in methanol, making it suitable for various analytical applications, including calibration and control in the measurement of drugs and metabolites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Delorazepam-D4 involves the incorporation of deuterium atoms into the delorazepam molecule. This process typically includes the following steps:
Cyclization: Formation of the benzodiazepine ring structure.
Purification: Isolation and purification of the final product to ensure high purity and stability.
Industrial Production Methods
Industrial production of Delorazepam-D4 follows stringent quality assurance standards, such as ISO Guide 34. The process involves large-scale synthesis, followed by rigorous testing and validation to ensure the compound meets the required specifications for use as a reference material .
化学反応の分析
Types of Reactions
Delorazepam-D4 can undergo various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler benzodiazepine derivatives .
科学的研究の応用
Delorazepam-D4 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of delorazepam and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of benzodiazepines.
Medicine: Utilized in clinical toxicology to monitor drug levels in biological samples.
Industry: Applied in the development and validation of analytical methods for drug testing.
作用機序
Delorazepam-D4 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to anxiolytic, muscle relaxant, hypnotic, and anticonvulsant effects. The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .
類似化合物との比較
Similar Compounds
Diazepam-D4: Another stable isotope-labeled benzodiazepine used for similar analytical purposes.
Lorazepam-D4: A deuterated form of lorazepam, used in toxicological studies.
Temazepam-D4: Used in the quantification of temazepam in biological samples.
Uniqueness
Delorazepam-D4 is unique due to its specific deuterium labeling, which provides distinct advantages in mass spectrometry analysis. This labeling allows for precise quantification and differentiation from non-labeled compounds, making it an invaluable tool in forensic and clinical toxicology .
特性
分子式 |
C15H10Cl2N2O |
|---|---|
分子量 |
309.2 g/mol |
IUPAC名 |
7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10Cl2N2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |
InChIキー |
CHIFCDOIPRCHCF-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)Cl)[2H])[2H] |
正規SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)




![7-(benzylideneamino)-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B11938007.png)





